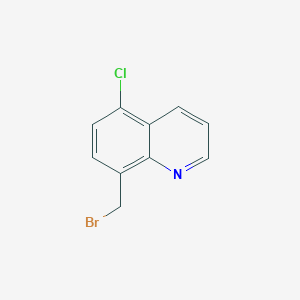

8-(Bromomethyl)-5-chloroquinoline

説明

BenchChem offers high-quality 8-(Bromomethyl)-5-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Bromomethyl)-5-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

8-(bromomethyl)-5-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXCAZDTKZDBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522381 | |

| Record name | 8-(Bromomethyl)-5-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88474-19-5 | |

| Record name | 8-(Bromomethyl)-5-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88474-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Bromomethyl)-5-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of 8-(Bromomethyl)-5-chloroquinoline

An In-depth Technical Guide to 8-(Bromomethyl)-5-chloroquinoline: A Core Scaffold for Drug Discovery

Foreword: The Strategic Value of Halogenated Quinolines

In the landscape of medicinal chemistry, the quinoline framework stands as a "privileged scaffold," a recurring motif in a multitude of clinically significant agents. Its rigid, bicyclic structure and inherent electronic properties make it an ideal foundation for constructing molecules that can effectively interact with biological targets. The strategic introduction of functional groups and halogen atoms onto this core can dramatically modulate a compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly valuable, yet under-documented, intermediate: 8-(Bromomethyl)-5-chloroquinoline .

The presence of both a chloro-substituent and a highly reactive bromomethyl group makes this molecule a potent building block. The chlorine atom at the 5-position influences the electronic landscape of the aromatic system, while the bromomethyl group at the 8-position serves as a versatile synthetic handle for covalent modification of target proteins or for linking the quinoline core to other pharmacophores. This document provides an in-depth exploration of its synthesis, properties, and strategic application for researchers, scientists, and drug development professionals aiming to leverage its unique reactivity.

Chemical Identity and Physicochemical Properties

8-(Bromomethyl)-5-chloroquinoline is a halogenated aromatic heterocycle. Its identity is established by a unique combination of identifiers and properties, which are crucial for regulatory compliance, procurement, and computational modeling.

The structure consists of a quinoline ring system chlorinated at the C5 position and functionalized with a bromomethyl group at the C8 position. The IUPAC name is 8-(bromomethyl)-5-chloroquinoline.[1]

| Property | Value | Source |

| CAS Number | 88474-19-5 | [1] |

| Molecular Formula | C₁₀H₇BrClN | [1] |

| Molecular Weight | 256.52 g/mol | [1] |

| Exact Mass | 254.94504 Da | [1] |

| Appearance | Predicted: White to off-white solid | N/A |

| Melting Point | Not experimentally determined; likely a solid at room temperature. | N/A |

| XLogP3-AA | 3.4 | [1] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)CBr)Cl | [1] |

| InChIKey | HZXCAZDTKZDBLK-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Practical Approach

While specific literature detailing the synthesis of 8-(bromomethyl)-5-chloroquinoline is scarce, its preparation can be reliably achieved through the radical bromination of its precursor, 8-methyl-5-chloroquinoline. This transformation leverages well-established principles of free-radical chemistry.

The Synthetic Rationale: Benzylic Bromination

The key to this synthesis is the selective bromination of the methyl group at the C8 position, which is a "benzylic" position. Benzylic C-H bonds are weaker than typical alkyl or aromatic C-H bonds, making them susceptible to abstraction by a bromine radical. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction.[2] It provides a low, constant concentration of molecular bromine (Br₂), which is then homolytically cleaved by a radical initiator or UV light to start the chain reaction. This controlled delivery of bromine minimizes competitive electrophilic aromatic substitution on the electron-rich quinoline ring.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 8-(Bromomethyl)-5-chloroquinoline.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure based on established chemical principles and should be adapted and optimized by a qualified chemist.

-

Reactor Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-methyl-5-chloroquinoline (1.0 eq).

-

Solvent and Reagents: Add a suitable anhydrous, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.1 eq).

-

Causality Insight: Anhydrous conditions are critical as water can hydrolyze NBS. CCl₄ is a traditional solvent for radical reactions because it is inert and effectively dissolves the reactants.

-

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, ~0.05 eq) or benzoyl peroxide.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the initiation of the radical chain reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Causality Insight: The reaction is typically marked by the consumption of the dense NBS, which sinks, and the formation of succinimide, which is less dense and will float.

-

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product will likely contain unreacted starting material and over-brominated byproducts. Purification via flash column chromatography is recommended.

-

Column Preparation: Pack a glass column with silica gel, slurried in a non-polar solvent like hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexane.

-

Causality Insight: The less polar starting material will elute first, followed by the desired product. More polar impurities and byproducts will remain on the column longer. The optimal solvent system should be determined by preliminary TLC analysis.

-

-

Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Step: Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified 8-(bromomethyl)-5-chloroquinoline.

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. The following spectroscopic signatures are predicted for 8-(bromomethyl)-5-chloroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2 | ~8.9 | dd | 1H | Quinoline H2 |

| H-4 | ~8.5 | dd | 1H | Quinoline H4 |

| H-3 | ~7.6 | dd | 1H | Quinoline H3 |

| H-6 | ~7.8 | d | 1H | Quinoline H6 |

| H-7 | ~7.5 | d | 1H | Quinoline H7 |

| -CH₂Br | ~4.9 | s | 2H | Bromomethyl |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| C=N | ~150 | C2 |

| Aromatic C-Cl | ~128 | C5 |

| Aromatic C-CH₂ | ~135 | C8 |

| Aromatic CH | ~122-136 | C3, C4, C6, C7 |

| Aromatic Quaternary C | ~127, ~148 | C4a, C8a |

| -CH₂Br | ~32 | Bromomethyl |

NMR Analysis Insight: The key diagnostic signal in the ¹H NMR spectrum is the singlet for the -CH₂Br protons, expected around 4.9 ppm. Its integration value of 2H confirms the presence of the bromomethyl group. The aromatic region will show a characteristic set of coupled doublets and doublets of doublets, consistent with the substituted quinoline ring system. In the ¹³C NMR, the upfield signal around 32 ppm is characteristic of the sp³-hybridized carbon attached to the bromine.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive ion mode would be expected to show the protonated molecular ion [M+H]⁺. The most revealing feature will be the isotopic pattern caused by the presence of one bromine atom (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and one chlorine atom (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.٢%). This results in a characteristic cluster of peaks for the molecular ion:

-

[M]⁺: ~255 (for ⁷⁹Br and ³⁵Cl)

-

[M+2]⁺: ~257 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - this peak will be very intense.

-

[M+4]⁺: ~259 (for ⁸¹Br and ³⁷Cl)

Infrared (IR) Spectroscopy

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~1600, 1500, 1460 cm⁻¹: Aromatic C=C and C=N stretching vibrations characteristic of the quinoline core.

-

~1220 cm⁻¹: C-H wagging of the -CH₂Br group.

-

~830 cm⁻¹: C-Cl stretching.

-

~650 cm⁻¹: C-Br stretching.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 8-(bromomethyl)-5-chloroquinoline is anchored in the high reactivity of the bromomethyl group, which acts as a potent electrophile.

Core Reactivity: The Benzylic Bromide Handle

The C-Br bond in the bromomethyl group is polarized and susceptible to nucleophilic attack. As a benzylic-type halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the 5-chloroquinolin-8-ylmethyl scaffold into various molecules.

Caption: Core Sₙ2 reactivity of 8-(Bromomethyl)-5-chloroquinoline.

Strategic Applications in Medicinal Chemistry

-

Alkylation of Heterocycles: Nitrogen atoms in heterocycles (e.g., imidazoles, pyrazoles, triazoles) can be readily alkylated to link the quinoline core, creating novel fused or linked systems for biological screening.

-

Synthesis of Ether and Thioether Libraries: Reaction with phenols, alcohols, or thiols can generate extensive libraries of ether and thioether derivatives. The quinoline moiety is a known pharmacophore in anticancer and antimicrobial agents, and modifying the linker and terminal group allows for fine-tuning of activity and properties.[3]

-

Covalent Inhibitors: The reactive bromomethyl group can serve as a warhead to form a covalent bond with nucleophilic residues (e.g., cysteine, lysine, histidine) in the active site of a target protein. This is a powerful strategy for developing highly potent and selective inhibitors.

-

Linker Chemistry: In the development of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), this compound can serve as a reactive linker to attach the quinoline scaffold to other molecular components.

Safety, Handling, and Storage

8-(Bromomethyl)-5-chloroquinoline is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification:

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from moisture, strong bases, and oxidizing agents, as it can be hydrolyzed or react.

-

Conclusion

8-(Bromomethyl)-5-chloroquinoline represents a high-potential, versatile intermediate for chemical synthesis and drug discovery. Its dual functionalization—a chloro-group that modulates electronic properties and a highly reactive bromomethyl handle—provides a direct route for the creation of diverse molecular libraries. While experimental data remains limited in the public domain, its synthesis and reactivity can be confidently predicted from fundamental organic chemistry principles. For research teams focused on developing novel therapeutics, particularly in the areas of oncology and infectious diseases where quinoline scaffolds have historically proven fruitful, this compound offers a valuable and powerful tool for innovation.

References

-

The Royal Society of Chemistry (2016). Transition-Metal-Free Oxidative C5C−H-Halogenation of 8- Aminoquinoline Amides using Sodium Halides. Available at: [Link]

-

The Royal Society of Chemistry. Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. Available at: [Link]

-

ACG Publications (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available at: [Link]

- Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChemLite. 8-(bromomethyl)-5-chloroquinoline (C10H7BrClN). Available at: [Link]

-

SpringerLink (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Available at: [Link]

-

PubChem. 8-(Bromomethyl)-5-chloroquinoline. Available at: [Link]

-

PubChem. 8-Bromo-5-chloroquinoline. Available at: [Link]

-

ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

American Elements. 8-Bromo-5-chloroisoquinoline. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy. Available at: [Link]

-

MassBank. Quinolines and derivatives. Available at: [Link]

-

University of Regensburg. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Available at: [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES - EP 1294694 B1. Available at: [Link]

-

ResearchGate (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

Sources

Solubility Profile and Handling Protocols for 8-(Bromomethyl)-5-chloroquinoline in Organic Solvents: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the handling and formulation of highly reactive halogenated building blocks. 8-(Bromomethyl)-5-chloroquinoline (CAS: 88474-19-5) is a privileged scaffold in medicinal chemistry, primarily utilized for its highly electrophilic bromomethyl group which readily undergoes nucleophilic substitution (SN2)[1]. However, the very reactivity that makes it synthetically valuable also makes it highly susceptible to solvent-mediated degradation.

This whitepaper provides an authoritative analysis of the solubility profile of 8-(Bromomethyl)-5-chloroquinoline, detailing the causality behind solvent selection, and outlines self-validating experimental protocols to ensure structural integrity during drug development workflows.

Physicochemical Properties & Reactivity Context

To understand the solubility of 8-(Bromomethyl)-5-chloroquinoline, we must first analyze its physicochemical baseline. The molecule possesses a molecular weight of 256.52 g/mol and an estimated LogP of 3.4[2]. This high lipophilicity dictates its affinity for non-aqueous, organic environments.

Mechanistically, the bromomethyl group at the 8-position is highly activated. The adjacent quinoline ring stabilizes transition states during SN2 reactions, making the carbon-bromine bond highly labile[3]. Consequently, the choice of solvent is not merely a matter of dissolution—it is a matter of chemical preservation. Exposing this compound to protic solvents (like methanol or ethanol) or ambient moisture leads to rapid solvolysis, converting the reactive bromide into an unreactive ether or alcohol[4].

Caption: Mechanistic divergence of 8-(Bromomethyl)-5-chloroquinoline based on solvent selection.

Solubility Profile in Organic Solvents

Based on thermodynamic solubility data of structurally analogous bromomethylquinolines[5][6], the dissolution behavior of 8-(Bromomethyl)-5-chloroquinoline is heavily dependent on the solvent's dipole moment and dielectric constant.

The following table summarizes the solubility and stability profile across various organic solvent classes.

| Solvent Class | Representative Solvents | Solubility Level | Chemical Stability | Mechanistic Rationale |

| Aprotic Polar | DMSO, DMF, NMP | Very High | Moderate to High | High dielectric constants effectively solvate the polarizable quinoline ring. Caution: Highly hygroscopic; trace water will cause hydrolysis over time. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Very High | Excellent solvation of the lipophilic core (LogP 3.4). Lack of nucleophilic heteroatoms prevents degradation. |

| Ethers / Ketones | 1,4-Dioxane, 2-Butanone | Moderate | High | Moderate dipole moments provide sufficient solubility for lower-concentration assays. |

| Protic | Methanol, Ethanol, Isopropanol | Moderate | Low | Hydrogen bonding aids dissolution, but the nucleophilic oxygen attacks the bromomethyl group, causing solvolysis. |

| Non-Polar | Toluene, Hexanes | Low | High | Poor ability to disrupt the crystalline lattice energy of the halogenated heteroaromatic system. |

The Causality Behind Solvent Choices

In my experience, Dichloromethane (DCM) is the gold standard for preparing stock solutions. Its low dielectric constant minimizes the risk of ionization of the C-Br bond, while its dipole moment effectively solvates the molecule[6]. Conversely, while Dimethyl Sulfoxide (DMSO) offers superior absolute solubility[5], it is notoriously difficult to keep completely anhydrous. Trace water in DMSO will act as a nucleophile, leading to the gradual formation of 8-(hydroxymethyl)-5-chloroquinoline. Therefore, DMSO should only be used for immediate in vitro assay preparations, not long-term storage.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, handling protocols must be designed to prevent degradation and include built-in validation steps. Because the compound causes severe skin irritation and serious eye damage (H315, H318)[2][7], all procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol 1: Preparation of a 0.1 M Anhydrous Stock Solution in DCM

This protocol is designed to eliminate moisture and verify the structural integrity of the compound before downstream synthesis.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 10 mL Schlenk flask and allow it to cool under a continuous stream of high-purity Argon.

-

Weighing: Rapidly weigh 256.5 mg (1.0 mmol) of 8-(Bromomethyl)-5-chloroquinoline[2] into the flask. Cap immediately with a rubber septum.

-

Inert Purge: Evacuate the flask and backfill with Argon three times to remove ambient atmospheric moisture.

-

Solvent Addition: Using a gas-tight syringe, inject 10.0 mL of anhydrous Dichloromethane (pre-dried over activated 4Å molecular sieves) through the septum.

-

Dissolution: Stir gently at 2-8°C until complete dissolution is achieved. The resulting solution should be clear and colorless to pale yellow.

-

Self-Validation (TLC Check): Spot the solution on a silica gel TLC plate alongside a known degraded standard (if available). Elute with 4:1 Hexanes/Ethyl Acetate.

-

Causality: The intact bromomethyl compound will run with a high Rf value. If moisture contamination occurred, a highly polar spot (the hydrolyzed alcohol) will remain near the baseline. If the baseline is clean, the stock is validated for use.

-

Caption: Self-validating anhydrous workflow for preparing reactive quinoline stock solutions.

Protocol 2: General SN2 Alkylation Workflow in DMF

When executing nucleophilic substitutions (e.g., amine alkylation), DMF is preferred over DCM due to its ability to accelerate SN2 transition states.

Step-by-Step Methodology:

-

Nucleophile Activation: Dissolve 1.1 equivalents of the target secondary amine in anhydrous DMF (0.2 M) under Argon. Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to scavenge the HBr byproduct.

-

Electrophile Addition: Cool the mixture to 0°C. Dropwise, add the 0.1 M stock solution of 8-(Bromomethyl)-5-chloroquinoline (from Protocol 1).

-

Causality: Cooling to 0°C suppresses side reactions, such as the dimerization of the quinoline or elimination pathways, ensuring high regioselectivity[3].

-

-

Reaction Progression: Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate. The high lipophilicity of the product ensures it partitions entirely into the organic phase.

Conclusion

The successful application of 8-(Bromomethyl)-5-chloroquinoline in synthetic and medicinal chemistry hinges entirely on rigorous solvent management. By strictly utilizing anhydrous aprotic or halogenated solvents and employing self-validating analytical checks (like TLC or LC-MS), researchers can bypass the pitfalls of solvolysis and harness the full electrophilic potential of this versatile scaffold.

References

-

Title: 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

-

Title: Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

- 1. 5-(Bromomethyl)quinoline | 1260796-73-3 | Benchchem [benchchem.com]

- 2. 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. capotchem.com [capotchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 8-Bromomethylquinoline CAS#: 7496-46-0 [m.chemicalbook.com]

- 7. 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 - PubChem [pubchem.ncbi.nlm.nih.gov]

Electronic Properties of 5-Chloro-Substituted Quinoline Rings: A Technical Guide to Computational Profiling and Drug Development

Executive Summary

The quinoline scaffold is a privileged, electron-deficient heteroaromatic structure that forms the backbone of numerous therapeutic agents. The strategic introduction of a chlorine atom at the C5 position fundamentally alters the electronic topology of the ring system. This modification modulates the frontier molecular orbitals, alters photobasicity, and enhances target-binding affinities. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between quantum chemical properties and macroscopic pharmacological efficacy. This guide provides an in-depth analysis of the electronic causality behind 5-chloroquinoline's reactivity, supported by self-validating experimental protocols and computational workflows.

Electronic Structure & Quantum Chemical Causality

The parent quinoline nucleus is an electron-deficient ring system displaying weak tertiary base properties; the nitrogen atom withdraws electron density via resonance, creating an unequal distribution of the π-electron cloud[1].

When a chlorine atom is substituted at the C5 position, it introduces a competing dual electronic effect:

-

Inductive Effect (-I): The high electronegativity of the chlorine atom withdraws σ-electron density from the carbocyclic ring, further depleting the overall electron density of the scaffold.

-

Resonance Effect (+R): The lone electron pairs on the chlorine atom delocalize into the quinoline π-system, partially offsetting the inductive withdrawal at specific ortho and para positions.

The net result of these competing forces is a highly polarized Molecular Electrostatic Potential (MEP) and a narrowed HOMO-LUMO energy gap[2]. A narrower energy gap correlates with increased chemical softness and reactivity. In the context of drug design, this polarized, electron-deficient nature facilitates strong π-π stacking interactions with aromatic amino acids in protein binding sites, while the quinoline nitrogen acts as an enhanced hydrogen bond acceptor[1].

Logical flow of electronic effects in 5-chloroquinolines enhancing drug efficacy.

Photochemical Dynamics and Photobasicity

Beyond ground-state stability, the excited-state electronic dynamics of 5-chloroquinolines are critical for advanced photochemical applications. Quinoline derivatives act as photobases; upon photoexcitation, the redistribution of charge density significantly increases the basicity of the ring nitrogen[3].

Time-resolved spectroscopic and computational studies reveal that for 5-chloroquinoline, intersystem crossing (ISC) to the triplet manifold is extremely rapid (occurring on a timescale of <1 ps), which precedes any excited-state protonation[3]. This rapid ISC is driven by the high density of excited electronic states in both singlet and triplet manifolds, which are finely tuned by the 5-chloro substituent's electronic perturbation[3].

Implications in Drug Development

The modulated electronic properties of 5-chloroquinolines directly translate to enhanced pharmacological utility across multiple therapeutic areas:

-

Antimalarial Agents: 5-chloroquinoline serves as a critical synthetic intermediate in the development of 4, an FDA-approved 8-aminoquinoline prodrug used for the radical cure of Plasmodium vivax[4].

-

Anticancer Therapeutics: The electron-deficient scaffold is ideal for targeting kinase active sites (e.g., PI3K, MEK1). The specific electronic topology allows the quinoline ring to orient correctly within the binding pocket, maximizing inhibitory activity[1].

-

Antibacterial Hybrids: Conjugating 5-chloro-8-hydroxyquinoline with 1,2,3-triazoles yields hybrids with potent activity against pathogens like S. aureus and Salmonella typhimurium. The chlorine atom optimizes the lipophilicity (LogP) and electronic distribution required for cell wall penetration[5].

Quantitative Data Summaries

To contextualize the electronic and biological impact of chloro-substitution, the following tables summarize key quantum descriptors and biological activities derived from recent literature.

Table 1: Quantum Chemical Descriptors (DFT/B3LYP, 6-311++G(d,p))

| Compound Scaffold | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Electronic Characteristic |

|---|---|---|---|---|

| Quinoline (Parent) | -6.20 | -1.50 | 4.70 | Baseline electron deficiency |

| 5-Chloroquinoline | -6.45 | -1.85 | 4.60 | Increased polarization, higher softness |

| 6-Chloroquinoline | -6.42 | -1.80 | 4.62 | Altered reactive nature[6] |

Table 2: Biological Activity Profiles of 5-Chloroquinoline Derivatives

| Derivative Class | Target / Pathogen | Activity Metric | Mechanism of Action |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | M. tuberculosis | MIC: 1.2 µM | Metal chelation / Target inhibition |

| Triazolyl-5-chloroquinoline | S. aureus | Zone of Inhibition: 15mm | Cell wall disruption[5] |

| 5-Chloroquinoline-hydrazide | MEK1 Kinase | IC₅₀: 64 nM | ATP-competitive inhibition[1] |

Experimental and Computational Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a causal justification and an internal validation checkpoint.

Protocol A: Computational DFT Workflow for Electronic Profiling

This protocol determines the electronic properties (HOMO-LUMO gap, MEP) of 5-chloroquinoline derivatives using Gaussian 09/16[2].

-

Preparation: Generate the 3D structure of the 5-chloroquinoline derivative.

-

Causality: Accurate initial coordinates prevent the optimization algorithm from failing or trapping in a high-energy local minimum.

-

-

Geometry Optimization: Execute DFT calculations using the B3LYP functional and 6-311++G(d,p) basis set in the gas phase.

-

Causality: B3LYP accurately models the exchange-correlation energy, while the diffuse and polarization functions (++G(d,p)) are critical for accurately modeling the electron-rich chlorine lone pairs[6].

-

-

Frequency Calculation (Self-Validation Checkpoint): Run a vibrational frequency calculation on the optimized geometry.

-

Causality: This mathematically proves the structure is a true minimum on the potential energy surface. Validation: The protocol is self-validating if the output yields exactly zero imaginary frequencies .

-

-

TD-DFT Calculation: Perform Time-Dependent DFT to extract UV-Vis absorption spectra and excited-state properties.

-

Causality: Simulates electronic transitions to validate against experimental UV-Vis data[6].

-

-

Descriptor Extraction: Map the Molecular Electrostatic Potential (MEP) and extract HOMO/LUMO energies to calculate global hardness and electrophilicity indices.

Self-validating computational DFT workflow for quinoline profiling.

Protocol B: Synthesis of Conjugated 5-Chloroquinoline Hybrids

This protocol details the synthesis of 5-chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline via a click-chemistry approach[5].

-

O-Propargylation: Dissolve 5-chloro-8-hydroxyquinoline in acetone. Add K₂CO₃ (base) and KI (catalyst), cool to 0 °C, and add propargyl bromide dropwise.

-

Causality: The base deprotonates the hydroxyl group, increasing its nucleophilicity. KI facilitates the in situ formation of a more reactive propargyl iodide intermediate.

-

-

Reaction Monitoring (Self-Validation Checkpoint 1): Stir overnight at room temperature. Monitor via Thin Layer Chromatography (TLC) using petroleum ether:ethyl acetate (5:1).

-

Validation: The disappearance of the starting material spot on the TLC plate self-validates the completion of the propargylation step.

-

-

CuAAC Click Reaction: React the resulting terminal alkyne with 2-chlorobenzyl azide in the presence of a copper catalyst (CuSO₄ / sodium ascorbate) in a suitable solvent mixture.

-

Causality: The copper catalyst specifically directs the 1,3-dipolar cycloaddition to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer.

-

-

Structural Characterization (Self-Validation Checkpoint 2): Purify the product and subject it to ¹H-NMR, ¹³C-NMR, and GC-MS analysis.

-

Validation: The appearance of a characteristic singlet at ~7.77 ppm in the ¹H-NMR spectrum definitively validates the formation of the triazole proton, confirming structural integrity[5].

-

References

-

Benchchem. A Comparative Analysis of Novel Chloroquinoline Derivatives: Insights from DFT and Molecular Docking Studies. 2

-

ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. 6

-

MDPI. 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. 5

-

ACS Publications. Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. 3

-

PMC (NIH). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. 4

-

MDPI. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline [mdpi.com]

- 6. researchgate.net [researchgate.net]

Literature Review and Technical Guide: Biological Activity and Synthetic Utility of 8-(Bromomethyl)-5-chloroquinoline

Executive Summary: The Strategic Value of the 5-Chloroquinoline Scaffold

In modern medicinal chemistry, the quinoline ring is a privileged pharmacophore. Specifically, the substitution pattern found in 8-(Bromomethyl)-5-chloroquinoline (CAS 88474-19-5) represents a highly strategic building block for drug discovery. While the compound itself is an inherently reactive alkylating agent—and thus exhibits intrinsic cytotoxicity—its primary value lies in its role as an electrophilic precursor.

By leveraging the highly reactive 8-bromomethyl group via nucleophilic substitution ( SN2 ), researchers can synthesize diverse libraries of 5-chloro-8-substituted quinoline hybrids. The presence of the 5-chloro substituent is not arbitrary; it serves a dual pharmacokinetic purpose: it blocks metabolic oxidation (e.g., by CYP450 enzymes) at the vulnerable C5 position and significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular membrane permeability [1]. This technical guide synthesizes the literature surrounding the biological activity of these derivatives and provides validated, step-by-step methodologies for their synthesis and derivatization.

Chemical Profile and Mechanistic Rationale

Understanding the reactivity dynamics of 8-(Bromomethyl)-5-chloroquinoline is critical for successful assay development and library synthesis.

-

Electrophilic Hotspot: The carbon-bromine bond at the 8-methyl position is highly activated. The adjacent quinoline aromatic system provides benzylic-like stabilization to the transition state during nucleophilic attack, making it an ideal substrate for rapid SN2 reactions with amines, thiols, and alcohols.

-

Intrinsic Biological Activity: Unmodified 8-(bromomethyl)quinolines can act as covalent modifiers in biological systems. They non-specifically alkylate nucleophilic residues (such as cysteine or lysine) on proteins, leading to severe cellular toxicity, skin irritation, and serious eye damage[1]. Therefore, biological screening is almost exclusively performed on its derivatives rather than the brominated intermediate itself.

Table 1: Physicochemical Properties of 8-(Bromomethyl)-5-chloroquinoline

| Property | Value | Mechanistic Implication |

| Molecular Weight | 256.52 g/mol | Low MW allows for extensive derivatization without violating Lipinski's Rule of 5. |

| XLogP3 | 3.4 | High lipophilicity ensures excellent lipid bilayer penetration. |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | Excellent predicted blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors/Acceptors | 0 / 1 | Acts solely as an H-bond acceptor (via the quinoline nitrogen). |

Literature Review: Biological Activity of 5-Chloro-8-Substituted Quinolines

The derivatization of 8-(Bromomethyl)-5-chloroquinoline has yielded numerous potent pharmacological agents. The literature highlights three primary therapeutic areas:

Antimicrobial and Antifungal Activity

Quinoline hybrids, particularly those conjugated with triazoles or benzimidazoles, show profound antimicrobial efficacy. Research has demonstrated that 8-[(benzimidazol-2-yl)methoxy]-5-chloroquinoline derivatives exhibit potent antibacterial activity against Salmonella typhimurium and Staphylococcus aureus [2]. Furthermore, conjugated 1,2,3-triazole hybrids synthesized from the 5-chloroquinoline core have disclosed potent inhibitory properties against Candida spp., disrupting fungal cell wall synthesis and metal ion homeostasis [3].

Anticancer and Antiproliferative Effects

The planar nature of the quinoline ring allows for DNA intercalation, while specific 8-substitutions can target kinase ATP-binding pockets. Benzimidazole-quinoline hybrids synthesized from the 5-chloro scaffold have shown excellent antiproliferative effects, with significant IC50 values (e.g., 0.59 μM) against human breast cancer cell lines like BT-474 [2]. The 5-chloro group enhances the residence time of the drug within the hydrophobic pockets of target proteins.

Anti-Tubercular Therapy

Recent advancements in anti-tubercular drug development have heavily relied on quinoline analogues. 5-Chloro-8-substituted quinolines are currently under investigation for their ability to disrupt mycobacterial cell wall synthesis and inhibit ATP synthase in Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) strains [4].

Table 2: Comparative Bioactivity of 5-Chloro-8-Substituted Quinoline Derivatives

| Derivative Class | Primary Target / Application | Observed Activity (MIC / IC50 ) | Reference |

| Triazolyl-Quinoline Hybrids | Candida spp. (Antifungal) | High potency (Strain dependent) | [3] |

| Benzimidazole-Quinoline | BT-474 Breast Cancer Cells | IC50 = 0.59 μM | [2] |

| Thioether-Quinoline | S. aureus / E. coli | MIC = 10-25 μg/mL | [2] |

| Substituted Amides | M. tuberculosis | Clinical / Preclinical evaluation | [4] |

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the brominated precursor and its subsequent derivatization. Causality and validation steps are embedded to ensure a self-validating system.

Protocol 1: Synthesis of 8-(Bromomethyl)-5-chloroquinoline via Radical Bromination

This step converts the commercially available 5-chloro-8-methylquinoline into the reactive electrophile.

-

Reaction Setup: Dissolve 5-chloro-8-methylquinoline (1.0 equiv) in anhydrous trifluorotoluene (0.2 M). Causality: Trifluorotoluene is chosen as a greener, high-boiling alternative to carbon tetrachloride that does not participate in radical quenching.

-

Initiation: Add N-bromosuccinimide (NBS, 1.1 equiv) and Azobisisobutyronitrile (AIBN, 0.05 equiv). Causality: AIBN acts as the radical initiator upon heating. NBS provides a low, steady concentration of Br2 , which is crucial to favor benzylic substitution over electrophilic aromatic addition to the quinoline ring.

-

Reflux & Monitoring: Heat the mixture to 85°C under an inert argon atmosphere for 4-6 hours.

-

Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LC-MS. The reaction is complete when the starting material is consumed. The succinimide byproduct will float to the surface of the solvent.

-

-

Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (silica gel) to yield the pure 8-(bromomethyl)-5-chloroquinoline.

Protocol 2: General SN2 Derivatization (e.g., Amine Conjugation)

This protocol utilizes the precursor to synthesize bioactive libraries.

-

Reaction Setup: Dissolve 8-(Bromomethyl)-5-chloroquinoline (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M). Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, accelerating the SN2 pathway.

-

Nucleophile Addition: Add the desired secondary amine (1.2 equiv) and anhydrous Potassium Carbonate ( K2CO3 , 2.0 equiv). Causality: K2CO3 acts as a non-nucleophilic base to scavenge the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

-

Reaction Conditions: Stir at room temperature to 40°C for 2-4 hours. Avoid excessive heating to prevent bis-alkylation or degradation.

-

Validation Step: Confirm product formation via LC-MS (monitoring for the M+H peak of the desired hybrid).

-

-

Isolation: Quench with ice water. If the product is highly lipophilic, it will precipitate and can be collected via vacuum filtration. Otherwise, extract with Ethyl Acetate, wash with brine to remove DMF, dry over Na2SO4 , and concentrate.

Pathway and Workflow Visualizations

The following diagrams illustrate the chemical synthesis workflow and the generalized biological mechanism of action for the resulting derivatives.

Workflow for the synthesis and derivatization of 8-(Bromomethyl)-5-chloroquinoline.

Generalized biological mechanism of action for 5-chloro-8-substituted quinoline derivatives.

References

-

National Center for Biotechnology Information (PubChem). "8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195 - PubChem." NIH PubChem Database. Available at:[Link]

-

IntechOpen. "Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications." IntechOpen Book Chapters. Available at:[Link]

-

MDPI - Molbank. "5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline." MDPI Open Access Journals. Available at:[Link]

-

ResearchGate. "Quinoline Analogues and Nanocarrier Systems: A Dual Approach to Anti-Tubercular Therapy." European Journal of Medicinal Chemistry Reports. Available at:[Link]

Orthogonal Functionalization of Bromomethyl-Chloroquinoline Scaffolds: A Technical Guide to Chemoselective Reactivity

Executive Summary

Bromomethyl-chloroquinolines (e.g., 3-(bromomethyl)-2-chloroquinoline, 7-(bromomethyl)-4-chloroquinoline) are premier bifunctional building blocks in modern medicinal chemistry. By presenting two distinct electrophilic centers—an aliphatic bromomethyl group and a heteroaromatic carbon-chlorine bond—these scaffolds enable the rapid, modular assembly of complex pharmacophores. This whitepaper provides an in-depth analysis of the kinetic and thermodynamic principles governing their chemoselectivity, offering researchers field-proven, self-validating protocols for orthogonal functionalization.

Mechanistic Causality: The Basis of Orthogonality

The utility of bromomethyl-chloroquinolines lies in the stark contrast in activation energies required to functionalize their two reactive sites. Understanding this causality is critical for designing successful synthetic routes.

The Bromomethyl Handle (Kinetic Control)

The aliphatic bromomethyl group (–CH₂Br) is an exceptionally potent electrophile. The carbon-bromine bond is relatively weak, and the adjacent aromatic quinoline ring stabilizes the Sₙ2 transition state via orbital overlap. Consequently, nucleophilic attack at the –CH₂Br site is kinetically favored and occurs rapidly under mild conditions (e.g., room temperature, weak bases) . This allows for the selective alkylation of amines, phenols, or thiols without disturbing the chloroquinoline core .

The Chloroquinoline Handle (Thermodynamic & Catalytic Control)

Conversely, the reactivity of the chloroquinoline moiety is highly position-dependent and thermodynamically demanding:

-

Activated Positions (C2, C4): The electronegative quinoline nitrogen withdraws electron density via resonance, activating the C2 and C4 positions toward Nucleophilic Aromatic Substitution (SₙAr). However, displacing the chloride ion still requires overcoming the inherent stability of the aromatic system, necessitating harsher conditions such as strong bases (e.g., NaH) or elevated temperatures .

-

Unactivated Positions (C5, C6, C7, C8): Chlorine atoms at these positions are not resonance-activated by the nitrogen. Functionalization here strictly requires transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to lower the activation energy via oxidative addition .

Chemoselective logic for orthogonal functionalization of bromomethyl-chloroquinolines.

Reactivity Profile & Quantitative Metrics

To aid in experimental design, the following table summarizes the comparative reactivity profile of the electrophilic sites within these scaffolds.

| Electrophilic Site | Reaction Mechanism | Typical Nucleophiles | Required Conditions | Relative Reaction Rate |

| Bromomethyl (–CH₂Br) | Aliphatic Sₙ2 | Amines, Phenols, Thiols | Mild (K₂CO₃, DMF, 25–50°C) | Extremely Fast (Kinetic Control) |

| Activated Chloro (C2, C4) | Aromatic SₙAr | Primary/Secondary Amines, Alkoxides | Harsh (NaH or 100°C+, Microwave) | Slow (Thermodynamic Control) |

| Unactivated Chloro (C5–C8) | Cross-Coupling | Boronic Acids, Amines | Pd/Cu Catalysis, High Temp | Negligible without catalyst |

Self-Validating Experimental Workflows

The following protocols are designed not just as a sequence of steps, but as self-validating systems. By integrating specific analytical checkpoints, researchers can definitively confirm chemoselectivity at each stage.

Step-by-step workflow for the sequential dual-functionalization of the scaffold.

Protocol 1: Site-Selective Sₙ2 Alkylation (Targeting –CH₂Br)

Objective: To functionalize the bromomethyl group while preserving the chloroquinoline moiety.

-

Preparation: Dissolve 1.0 equivalent of the bromomethyl-chloroquinoline scaffold and 1.1 equivalents of the target nucleophile (e.g., an amine or phenol) in anhydrous DMF.

-

Causality: DMF is a polar aprotic solvent that does not strongly solvate anions. This maximizes the nucleophilicity of the incoming species, accelerating the Sₙ2 pathway and allowing the reaction to proceed at lower temperatures.

-

-

Base Addition: Add 2.0 equivalents of finely powdered K₂CO₃.

-

Causality: K₂CO₃ is a mild, heterogeneous base. It slowly deprotonates the nucleophile, maintaining a low steady-state concentration of the highly reactive anion. This prevents unwanted side reactions, such as dimerization or premature attack on the chloro site.

-

-

Reaction: Stir the mixture at 25°C for 2–4 hours under an inert atmosphere.

-

Self-Validation Check (Critical): Analyze the crude reaction mixture via LC-MS.

-

Validation Logic: The successful intermediate must exhibit a characteristic 3:1 isotopic mass pattern (M / M+2) corresponding to the natural abundance of ³⁵Cl and ³⁷Cl. If this pattern is missing, the chloro group has been inadvertently displaced, indicating a failure of chemoselectivity.

-

Protocol 2: Late-Stage SₙAr or Cross-Coupling (Targeting –Cl)

Objective: To displace the chloro group on the previously alkylated intermediate.

-

Preparation: Dissolve the purified intermediate from Protocol 1 in a suitable solvent (e.g., 1,4-dioxane for cross-coupling, or neat amine for SₙAr).

-

Reagent Addition: Add the secondary nucleophile (for SₙAr) or the coupling partner (e.g., boronic acid for Suzuki-Miyaura).

-

Activation:

-

For SₙAr at C2/C4: Add a strong base (e.g., NaH or aqueous ammonia) and heat to 100°C–120°C.

-

For Cross-Coupling (C5-C8): Add a Palladium catalyst (e.g., Pd(dppf)Cl₂) and heat to 90°C.

-

Causality: The C–Cl bond in the quinoline ring is significantly stronger than the aliphatic C–Br bond. Breaking it requires either overcoming a high thermodynamic barrier (heat + strong nucleophile) or lowering the activation energy via oxidative addition (Pd catalysis).

-

-

Self-Validation Check (Critical): Analyze the crude reaction mixture via LC-MS.

-

Validation Logic: The successful displacement of the chloro group is confirmed by the complete disappearance of the 3:1 chlorine isotope pattern in the mass spectrum, replaced by a single mass peak corresponding to the fully elaborated scaffold.

-

Conclusion

The orthogonal reactivity of bromomethyl-chloroquinoline scaffolds provides a highly predictable and modular approach to drug discovery. By exploiting the kinetic preference of the bromomethyl group for Sₙ2 substitution and the thermodynamic/catalytic requirements of the chloroquinoline moiety, researchers can execute complex, site-selective functionalizations with high fidelity. Adhering to the self-validating analytical checkpoints outlined in this guide ensures robust, reproducible synthetic workflows.

References

-

Recent Advances in the Synthesis of Rosettacin. Molecules, MDPI (2024). URL:[Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, ACS Publications (2016). URL:[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, via PubMed Central (2022). URL:[Link]

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry, via PubMed Central (2020). URL:[Link]

Crystal Structure Analysis of 8-Substituted 5-Chloroquinoline Derivatives: A Technical Whitepaper

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry. Specifically, 5-chloro-8-hydroxyquinoline (cloxyquin) and its 8-substituted derivatives have emerged as highly potent agents against a variety of pathogens, including multi-drug resistant Mycobacterium tuberculosis, as well as exhibiting promising antitumoral properties[1]. To rationally design next-generation therapeutics from this scaffold, researchers must understand the precise three-dimensional spatial arrangement of these molecules. Single-crystal X-ray diffraction (SCXRD) provides unparalleled insights into molecular conformation, coplanarity, and the supramolecular interactions that dictate drug solubility, stability, and target-binding affinity.

This whitepaper provides an in-depth technical guide on the synthesis, crystallization, and structural analysis of 8-substituted 5-chloroquinoline derivatives, bridging the gap between benchtop protocols and crystallographic theory.

Pharmacological Context & Structural Significance

The biological efficacy of 5-chloroquinoline derivatives is heavily dependent on the substituents at the C8 position. Unmodified 5-chloro-8-hydroxyquinoline is a known antimicrobial and antituberculosis agent[1]. When the 8-hydroxyl group is functionalized—such as through esterification or the addition of bulky heterocycles to form benzimidazole-quinoline hybrids—the resulting molecules demonstrate broad-spectrum antimicrobial activity[2].

Crystallographic analysis is essential here because these modifications alter the molecule's steric bulk and electron density. The crystal structure reveals how the C5 chlorine atom and the C8 substituent influence the dihedral angles of the core, which in turn dictates how the molecule intercalates with DNA or fits into specific enzymatic pockets (such as the eIF4A RNA groove or KRAS allosteric sites).

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 8-substituted 5-chloroquinolines typically proceeds via the O-alkylation of 5-chloro-8-hydroxyquinoline. A critical challenge in this workflow is avoiding competitive N-alkylation and ensuring high purity for downstream crystallization.

Protocol 1: Synthesis of [(5-chloroquinolin-8-yl)oxy]acetic acid methyl ester

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because its pKa is perfectly tuned to deprotonate the 8-hydroxyl group (pKa ~9.9) without causing the degradation or hydrolysis of the ester product. Acetone is utilized as a polar aprotic solvent to solubilize the organic reactants while forcing the precipitation of the potassium bromide byproduct, thermodynamically driving the reaction forward.

Step-by-Step Workflow:

-

Deprotonation: Suspend 5-chloro-8-hydroxyquinoline (1.0 eq) in anhydrous acetone. Add anhydrous K₂CO₃ (2.0 eq). Self-Validation Check: The suspension will shift to a deep yellow/greenish hue, visually confirming the formation of the highly nucleophilic phenoxide anion.

-

Alkylation: Add methyl bromoacetate (1.2 eq) dropwise at room temperature, then heat to reflux for 3 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by a higher-running product spot (Rf ~0.6). The appearance of a white precipitate (KBr) also confirms reaction progression.

-

Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate in vacuo, partition between ethyl acetate and brine, and dry the organic layer over MgSO₄.

-

Purification: Recrystallize the crude residue from isopropyl ether. Self-Validation Check: Obtain a melting point. A sharp melting point at 102.1–102.3 °C confirms the high purity required for subsequent crystallographic studies.

Crystallization & X-Ray Diffraction Workflows

Obtaining diffraction-quality single crystals of 5-chloroquinoline derivatives is notoriously difficult due to their inherent supramolecular behavior. Research indicates that 5-chloro-8-hydroxyquinoline acts as a highly efficient low-molecular-weight gelator in aqueous alcohol solutions[3]. Consequently, traditional slow evaporation in alcohols often yields amorphous xerogels rather than ordered single crystals.

To bypass this, Vapor Diffusion using a non-alcoholic solvent/antisolvent pair is the method of choice. This technique provides a controlled, ultra-slow supersaturation gradient, minimizing lattice defects and preventing rapid supramolecular polymerization into a gel network.

Protocol 2: Single Crystal Growth via Vapor Diffusion

-

Solubilization: Dissolve 10–15 mg of the highly pure 8-substituted 5-chloroquinoline derivative in 0.5 mL of a "good" solvent (e.g., Dichloromethane) inside a small inner vial.

-

Diffusion Setup: Place the uncapped inner vial into a larger outer vial containing 3 mL of a volatile antisolvent (e.g., Pentane or Hexane).

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed in a vibration-free environment at 20 °C. Self-Validation Check: After 48–96 hours, inspect the inner vial under a polarized light microscope. Crystals that extinguish light uniformly upon stage rotation are single crystals suitable for X-ray diffraction. The absence of a fibrous network confirms that gelation was successfully avoided.

Workflow for the synthesis and crystallographic analysis of 5-chloroquinoline derivatives.

Crystallographic Data & Supramolecular Architecture

Once high-quality crystals are harvested, SCXRD provides atomic-level resolution of the molecular and supramolecular structure.

Quantitative Crystallographic Data

The following table summarizes the unit cell parameters for representative quinoline derivatives and complexes, highlighting the typical monoclinic packing preferences of these scaffolds.

| Compound / Complex | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 5-Chloro-8-hydroxyquinolinium nitrate[4] | Monoclinic | 7.4379 | 11.5518 | 11.2288 | 95.831 | 959.80 | 4 |

| 8-Hydroxyquinoline-Sulfamethoxazole Complex[5] | Monoclinic (P2₁/c) | 6.7665 | 14.7037 | 18.1671 | 91.933 | 1806.46 | 4 |

Supramolecular Interactions

The crystal packing of 8-substituted 5-chloroquinolines is governed by a delicate balance of non-covalent interactions:

-

Hydrogen Bonding: In protonated forms (e.g., 5-chloro-8-hydroxyquinolinium nitrate), the cation and anion are nearly coplanar (dihedral angle = 16.1°), held together by robust N–H···O and O–H···O hydrogen bonds that generate R⁴₄(14) ring motifs[4]. In complexed states, interleaved H-bond zigzag channels entrap the quinoline molecules[5].

-

Halogen Bonding & Pi-Pi Stacking: The chlorine atom at the C5 position is highly polarizable, often participating in C–Cl···π or C–Cl···O interactions. These halogen bonds, combined with the π-π stacking of the electron-deficient quinoline rings, provide the thermodynamic stability required for the rigid crystal lattice.

Supramolecular assembly mechanisms driven by non-covalent interactions in crystal lattices.

Structure-Activity Relationship (SAR) Insights

The crystallographic data directly informs rational drug design. The spatial orientation of the 8-substituent relative to the quinoline core dictates the molecule's ability to fit into target enzymatic pockets. For instance, in the synthesis of 8-[(1H-benzimidazol-2-yl)methoxy]-5-chloroquinoline derivatives, the methylene linker provides rotational flexibility, allowing the benzimidazole and quinoline rings to adopt a V-shaped or coplanar conformation depending on the target binding site[2]. This structural adaptability is the root cause of their broad-spectrum antimicrobial activity.

Furthermore, the presence of the C5 chlorine atom increases the lipophilicity of the scaffold, enhancing cellular penetration while simultaneously acting as an anchor point within hydrophobic binding pockets via halogen bonding. Understanding these constraints through SCXRD allows medicinal chemists to optimize the linker length and substituent bulk to maximize target affinity and minimize off-target toxicity.

References

- Source: nih.

- Source: nih.

- Title: Synthesis and antimicrobial activities of novel n-substituted 8-(1-alkyl/alkylsulphonyl/alkoxycarbonyl-benzimidazol-2-ylmethoxy)

- Source: researchgate.

- Source: scispace.

Sources

The Evolution and Synthesis of Halogenated Quinoline Intermediates: From Antimalarials to Biofilm Eradicators

Executive Summary

Halogenated quinolines represent one of the most privileged and synthetically versatile scaffolds in medicinal chemistry. Originally derived from the structural simplification of natural cinchona alkaloids, the strategic introduction of halogen atoms (chlorine, bromine, iodine) onto the quinoline core has historically solved critical pharmacokinetic liabilities, such as rapid metabolic degradation. Today, these intermediates are experiencing a renaissance, transitioning from foundational antimalarial precursors to next-generation therapeutic agents capable of eradicating drug-resistant bacterial biofilms. This technical guide provides an in-depth analysis of the mechanistic pathways, historical discovery, and standardized experimental protocols defining halogenated quinoline synthesis.

Historical Discovery: The Halogenated Paradigm Shift

The trajectory of quinoline-based drug discovery began in the 17th century with the isolation of quinine from Cinchona bark[1]. However, the true inflection point for synthetic intermediates occurred in the 1930s. In 1934, Hans Andersag at IG Farben synthesized chloroquine, a 4-aminoquinoline derivative that would become the gold standard for malaria treatment[1].

The commercial viability of chloroquine was entirely dependent on the discovery and scalable synthesis of its key intermediate, 4,7-dichloroquinoline , patented in 1937[1]. The 7-chloro substitution was a mechanistic breakthrough: it not only prevented the rapid metabolic oxidation of the quinoline core but also precisely tuned the molecule's pKa and lipophilicity, trapping the drug within the acidic digestive vacuole of Plasmodium falciparum[2].

Logical timeline of halogenated quinoline discovery from natural alkaloids to modern therapeutics.

Mechanistic Evolution of Quinoline Synthesis

The synthesis of halogenated quinolines requires precise regiocontrol, a challenge that early methodologies struggled to overcome.

-

Classical Methods (Skraup & Doebner-Miller): The traditional Skraup synthesis involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent. However, applying this to halogenated anilines often results in poor yields (20–40%) and violent exothermic reactions[3]. The highly acidic conditions lead to competing electrophilic aromatic substitutions and decomposition of the sensitive halogenated precursors.

-

The Gould-Jacobs Approach: To synthesize 4,7-dichloroquinoline with high regioselectivity, the Gould-Jacobs reaction became the industry standard. As detailed by 4, this method relies on the conjugate addition of m-chloroaniline to diethyl ethoxymethylenemalonate (DEMM)[4].

-

Causality of Reagent Choice: DEMM is selected over simple enones because the ethoxymethylene group acts as an excellent leaving group during the initial nucleophilic attack, forming a stable enamine. The malonate diester provides a highly activated electrophilic center for the subsequent thermal Friedel-Crafts-type cyclization.

-

Causality of Solvent Choice: Diphenyl ether is used for the cyclization step because its high boiling point (259 °C) perfectly accommodates the extreme thermal energy (250 °C) required to drive the ring closure via the entropic release of ethanol[4].

-

-

Modern C-H Activation: Recent advancements have shifted toward transition-metal catalyzed regioselective functionalization. Palladium-catalyzed C-H arylation and halogenation of quinoline N-oxides now allow for late-stage functionalization without the need for harsh thermal cyclizations[3].

Experimental Protocol: Scalable Synthesis of 4,7-Dichloroquinoline

The following protocol describes a self-validating, four-step synthesis of 4,7-dichloroquinoline, adapted from the modified Price and Roberts methodology[4].

Step 1: Condensation

-

Charge a reactor with equimolar amounts of m-chloroaniline and DEMM.

-

Heat the neat mixture to 100 °C for 2 hours.

-

Mechanistic Check: The temperature is kept strictly at 100 °C to ensure complete enamine (acrylate intermediate) formation while preventing premature, uncontrolled cyclization.

Step 2: Thermal Cyclization

-

Dilute the crude acrylate intermediate in diphenyl ether (10 volumes).

-

Heat the solution to 250 °C for 2 hours.

-

Self-Validation: The reaction progress is monitored by the distillation of ethanol byproduct. The cessation of ethanol evolution indicates the completion of the Friedel-Crafts cyclization, yielding the quinoline ester (90–96% yield)[4].

Step 3: Saponification & Decarboxylation

-

Treat the quinoline ester with 10% aqueous NaOH at reflux for 2 hours to achieve quantitative saponification to the carboxylic acid[4].

-

Acidify with 10% H₂SO₄ to precipitate the acid, then heat the isolated solid to drive thermal decarboxylation, yielding 7-chloro-4-hydroxyquinoline[4].

Step 4: Chlorination

-

Suspend the 7-chloro-4-hydroxyquinoline in neat Phosphorus Oxychloride (POCl₃) and heat to 135 °C for 2 hours[4].

-

Causality: POCl₃ acts as both an activating agent and a chloride source. The 4-hydroxyl group attacks the phosphorus, forming a Vilsmeier-Haack type phosphorodichloridate intermediate, turning the C4 position into a highly electrophilic center primed for chloride substitution.

-

Self-Validation & Quenching: Carefully pour the hot mixture over crushed ice to safely hydrolyze excess POCl₃. Adjust the pH to 7-8 using ammonium hydroxide to precipitate the final product. Confirm purity via TLC (Hexane:EtOAc 3:1); the highly polar 4-hydroxy precursor spot (Rf ~0.1) must be entirely replaced by the non-polar 4,7-dichloroquinoline spot (Rf ~0.7).

Step-by-step experimental workflow for the synthesis of 4,7-dichloroquinoline.

Modern Applications: Eradicating Drug-Resistant Biofilms

Beyond antimalarials, halogenated quinolines (HQs) are currently at the forefront of antimicrobial resistance (AMR) research. Conventional antibiotics target actively replicating planktonic cells but fail against the non-replicating persister cells found in bacterial biofilms.

Through a process of scaffold hopping from phenazines to quinolines, researchers discovered that HQs can rapidly induce iron starvation in Staphylococcal biofilms, leading to cell death[5]. According to studies published on 6, synthetically tuning the 2-position of the HQ scaffold drastically enhances water solubility and biofilm penetration[6]. For instance, the derivative HQ-2 (ClogP = 3.44) demonstrated highly potent antibacterial activities against methicillin-resistant Staphylococcus epidermidis (MRSE) planktonic cells with a minimum inhibitory concentration (MIC) of 0.59 µM, and a minimum biofilm eradication concentration (MBEC) of 2.35 µM[6].

Quantitative Data Summaries

The structural optimization of halogenated quinolines is heavily guided by their lipophilicity (ClogP) and target metrics. Table 1 summarizes the pharmacological profiles of key historical and modern halogenated quinolines.

Table 1: Pharmacological and Physicochemical Properties of Key Halogenated Quinolines

| Compound | Halogen Substitution | Primary Indication | ClogP | Key Activity Metric |

| Chloroquine | 7-Chloro | Antimalarial | ~4.6 | IC₅₀ (P. falciparum) < 10 nM |

| 4,7-Dichloroquinoline | 4,7-Dichloro | Synthesis Intermediate | ~3.2 | N/A (Precursor) |

| Clioquinol | 5-Chloro, 7-Iodo | Antifungal / Antiprotozoal | ~3.1 | Chelates Zn²⁺/Cu²⁺ |

| RA-HQ-12 | 5,7-Dibromo, 2-Alkyl | Anti-biofilm (MRSA) | ~4.5 | MBEC = 7.8–93.8 µM |

| HQ-2 | 2-Modified HQ | Anti-biofilm (MRSE) | 3.44 | MIC = 0.59 µM |

References

-

Wikipedia - Chloroquine: Chemical synthesis and History. Available at:[Link]

-

ACS Publications - Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Available at:[Link]

-

NIH / PMC - Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms. Available at:[Link]

-

ResearchGate - The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Available at:[Link]

-

MDPI - Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at:[Link]

Sources

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Halogenated quinoline kill agent rapidly induces iron starvation of Staphylococcal biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Scalable Synthesis of 8-(Bromomethyl)-5-chloroquinoline via Wohl-Ziegler Radical Bromination

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Application Focus: Synthesis of highly functionalized quinoline building blocks for TLR7 agonists, antimicrobial agents, and multidentate metal ligands.

Executive Summary & Mechanistic Rationale

The synthesis of 8-(bromomethyl)-5-chloroquinoline from 5-chloro-8-methylquinoline is a critical transformation in medicinal chemistry, providing a highly reactive electrophilic handle (the benzylic bromide) for subsequent cross-coupling, amination, or etherification [4, 5].

As a Senior Application Scientist, I frequently see standard bromination protocols fail due to over-bromination, ring-halogenation, or poor conversion. To achieve high yields and absolute regioselectivity, this transformation must be executed via a Wohl-Ziegler bromination [1].

The Causality of Experimental Choices

-

Regioselectivity via Radical Stability: Bromination occurs exclusively at the 8-methyl position because the resulting benzylic radical is highly resonance-stabilized by the adjacent quinoline aromatic system. The 5-chloro substituent acts as an electron-withdrawing group, slightly deactivating the quinoline ring toward unwanted electrophilic aromatic substitution, thereby protecting the core [3].

-

N-Bromosuccinimide (NBS) as a Bromine Sink: We do not use elemental bromine ( Br2 ) directly. Instead, NBS reacts with trace hydrogen bromide ( HBr ) generated during the reaction to release Br2 at a very low, steady-state concentration. This low concentration is the mechanistic secret to preventing ionic addition across the aromatic double bonds, forcing the reaction down the radical substitution pathway [2].

-

AIBN over BPO: Azobisisobutyronitrile (AIBN) is selected as the radical initiator over Benzoyl Peroxide (BPO) because AIBN undergoes clean homolysis at 75–80 °C (half-life ≈ 2 hours), perfectly matching the reflux temperature of our chosen solvent system without generating reactive oxygen-centered radicals that can lead to side reactions [2].

Figure 1. Mechanistic cycle of the Wohl-Ziegler radical bromination highlighting the role of NBS as a steady-state bromine source.

Experimental Design & Reagent Selection

Historically, Carbon Tetrachloride ( CCl4 ) was the gold-standard solvent for this reaction because it lacks abstractable hydrogen atoms and forces the byproduct (succinimide) to precipitate, providing a visual cue of reaction completion [1]. However, due to its severe toxicity and ozone-depleting nature, this protocol utilizes Trifluorotoluene ( PhCF3 ) . PhCF3 is a green, non-toxic alternative that perfectly mimics the non-polar, radical-transparent properties of CCl4 while offering a convenient boiling point (102 °C) [2].

Table 1: Reaction Stoichiometry and Specifications (10 mmol Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |

| 5-Chloro-8-methylquinoline | 177.63 | 1.00 | 1.78 g | Starting Substrate |

| N-Bromosuccinimide (NBS) | 177.98 | 1.15 | 2.05 g | Bromine Source |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.10 | 164 mg | Radical Initiator |

| Trifluorotoluene ( PhCF3 ) | 146.11 | N/A | 30.0 mL | Solvent |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By carefully observing the physical state of the reaction mixture, you can definitively track the progress of the transformation.

Figure 2. End-to-end experimental workflow for the synthesis and isolation of 8-(bromomethyl)-5-chloroquinoline.

Phase 1: Setup and Initiation

-

Glassware Preparation: Ensure a 100 mL round-bottom flask is oven-dried and purged with inert gas ( N2 or Argon). Causality: Trace moisture reacts with NBS to form hypobromous acid ( HOBr ), which promotes unwanted ionic side reactions.

-

Reagent Addition: Add 5-chloro-8-methylquinoline (1.78 g, 10 mmol) and NBS (2.05 g, 11.5 mmol) to the flask.

-

Solvent & Initiator: Suspend the mixture in anhydrous PhCF3 (30 mL). Add AIBN (164 mg, 1.0 mmol) in a single portion.

-

Atmosphere: Seal the flask with a septum and flush with N2 for 5 minutes.

Phase 2: Propagation and Monitoring

-

Heating: Equip the flask with a reflux condenser and lower it into a pre-heated oil bath at 75–80 °C.

-

Visual Validation: Initially, the NBS will sit at the bottom of the flask. As the reaction progresses, NBS is consumed and succinimide is generated. Succinimide is highly insoluble in PhCF3 and will visibly float to the surface or form a distinct crystalline suspension.

-

TLC Monitoring: After 8 hours, sample the reaction. Run a TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a distinct UV-active spot running slightly below or adjacent to the starting material.

Phase 3: Workup and Isolation

-

Quenching: Once complete consumption of the starting material is confirmed, remove the flask from the heat and allow it to cool to room temperature (20 °C). Causality: Cooling ensures maximum precipitation of the succinimide byproduct.

-

Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake with cold Dichloromethane (DCM) (2 × 15 mL) to ensure complete recovery of the product.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (30 mL) to neutralize trace HBr , followed by brine (30 mL).

-

Drying: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude product as a pale yellow/brown solid.

Phase 4: Purification

-

Flash Chromatography: Purify the crude material via silica gel flash chromatography using a gradient of 0% to 10% Ethyl Acetate in Hexanes.

-

Storage: Store the purified 8-(bromomethyl)-5-chloroquinoline under inert atmosphere at -20 °C. Note: Benzylic bromides are lachrymators and prone to slow hydrolysis; avoid prolonged exposure to ambient moisture.

Analytical Self-Validation (Quality Control)

To confirm the success of the protocol, perform 1H NMR spectroscopy ( CDCl3 , 400 MHz). The transformation is definitively validated by observing the shift of the aliphatic protons:

-

Starting Material: A distinct singlet integrating to 3H at ≈ 2.8 ppm (Ar- CH3 ).

-

Target Product: The disappearance of the 2.8 ppm peak and the emergence of a new singlet integrating to 2H at ≈ 5.2 - 5.3 ppm (Ar- CH2Br ). The strong downfield shift is caused by the electronegative bromine atom deshielding the benzylic protons [4].

References

-

"Wohl-Ziegler Reaction - Mechanism and Applications." Organic Chemistry Portal. URL:[Link]

-

"Wohl–Ziegler bromination." Wikipedia. URL:[Link]

-

"8-(Bromomethyl)-5-chloroquinoline | CID 13152195." PubChem. URL:[Link]

-

"Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents." ResearchGate. URL:[Link]

- "Bicyclic TLR7 agonists and uses thereof (WO2025188693A1)." Google Patents.

Application Note & Protocol: Selective Radical Bromination of 5-Chloro-8-Methylquinoline using N-Bromosuccinimide

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Halogenated Quinolines in Medicinal Chemistry